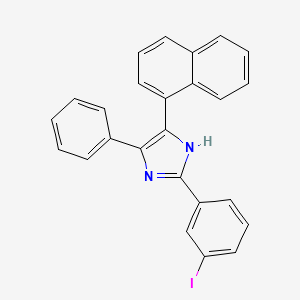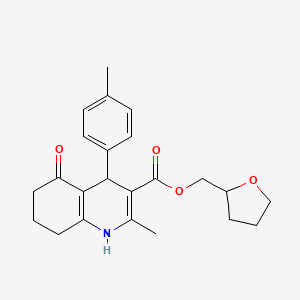![molecular formula C18H21NO B4990661 N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B4990661.png)
N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide, commonly known as NEPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NEPEP belongs to the family of amides and is synthesized through a multi-step process, which involves the reaction of 4-ethylphenylacetic acid with phenylacetyl chloride. In
科学研究应用
NEPEP has been extensively studied for its potential applications in scientific research. One of the primary research areas is the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. NEPEP has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of NEPEP is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. NEPEP has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. NEPEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects
NEPEP has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. NEPEP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, NEPEP has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of NEPEP for lab experiments is its stability and solubility in various solvents, which makes it easy to handle and use in experiments. NEPEP is also relatively inexpensive and readily available, making it a popular choice for researchers. However, one of the limitations of NEPEP is its low water solubility, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of NEPEP is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on NEPEP. One area of research is the development of new drugs based on NEPEP for the treatment of various diseases. Researchers are also exploring the potential of NEPEP as a tool for studying the mechanisms of inflammation, pain, and cancer. Additionally, there is ongoing research on the synthesis and modification of NEPEP to improve its properties and potential applications.
Conclusion
In conclusion, NEPEP is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NEPEP is synthesized through a multi-step process and has been extensively studied for its potential applications in drug development and as a tool for studying various biological processes. While there are some limitations to using NEPEP in lab experiments, its stability and solubility make it a popular choice for researchers. There are several future directions for research on NEPEP, and ongoing studies are expected to shed more light on its mechanisms of action and potential applications.
合成方法
NEPEP is synthesized through a multi-step process that involves the reaction of 4-ethylphenylacetic acid with phenylacetyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography. The synthesis method of NEPEP has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
属性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-15-9-11-17(12-10-15)14(2)19-18(20)13-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVTYOKQQWEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)


![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)

![3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
![3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4990639.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)
![1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4990648.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4990652.png)